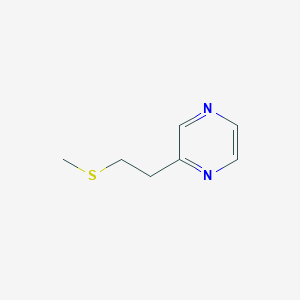

2-Pyrazinyl-ethyl methyl sulfide

Description

2-Pyrazinyl-ethyl methyl sulfide is an organosulfur compound featuring a pyrazine ring substituted with an ethyl methyl sulfide group. Pyrazine derivatives are known for their aromatic heterocyclic structure, which contributes to their utility in flavor chemistry and agrochemical applications. For example, 2-Pyrazinyl-ethyl ethyl sulfide and 2-Pyrazinyl-ethyl furfuryl sulfide are synthesized via nucleophilic substitution reactions between pyrazine derivatives and mercaptans (e.g., ethylmercaptan or furfuralmercaptan) under reduced pressure . The methyl sulfide variant likely follows a similar pathway using methyl mercaptan.

Properties

CAS No. |

35250-54-5 |

|---|---|

Molecular Formula |

C7H10N2S |

Molecular Weight |

154.24 g/mol |

IUPAC Name |

2-(2-methylsulfanylethyl)pyrazine |

InChI |

InChI=1S/C7H10N2S/c1-10-5-2-7-6-8-3-4-9-7/h3-4,6H,2,5H2,1H3 |

InChI Key |

RWIRHAILRVVUFJ-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC1=NC=CN=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-Pyrazinyl-ethyl methyl sulfide with structurally related compounds, emphasizing physical properties, synthesis, and applications:

Key Findings

Boiling Point Trends : Alkyl chain length and substituent bulk influence volatility. For example:

- Ethyl sulfide (75°C at 0.03 mmHg) vs. furfuryl sulfide (116–117°C at 0.01 mmHg): The larger furfuryl group increases boiling point due to higher molecular weight and polarity .

- Methyl sulfide is hypothesized to have a lower boiling point than its ethyl counterpart, aligning with homologous series trends.

Functional Group Impact: Sulfide vs. Acetyl Groups: 2-Acetyl Pyrazine (FEMA 3126) is a flavoring agent with a sweet, nutty aroma, whereas sulfide derivatives like 2-Pyrazinyl-ethyl methyl sulfide may impart sulfurous or roasted notes, common in savory flavors . Triazine vs. Pyrazine Cores: Sulfonylurea herbicides (e.g., metsulfuron methyl ester) rely on triazine rings for herbicidal activity, whereas pyrazine derivatives are tailored for flavor or fragrance due to their nitrogen-rich aromaticity .

Applications: Flavor Chemistry: Pyrazine sulfides are valued for their low odor thresholds and stability under processing conditions. For instance, furfuryl sulfides contribute caramel-like notes in thermally processed foods . Agrochemicals: Compounds like P-Chlorophenyl methyl sulfide (with electron-withdrawing chloro groups) exhibit higher reactivity in pesticidal intermediates compared to pyrazinyl sulfides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.